molecular formula C23H23N5O3S B2933395 N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894048-57-8

N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2933395
CAS No.: 894048-57-8
M. Wt: 449.53
InChI Key: PLZQFFKVQQNVIK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has attracted significant interest due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and its biological effects based on available research findings.

Chemical Structure and Synthesis

The compound features a triazolopyridazine core , a dimethoxyphenyl moiety , and a thioacetamide group . The synthesis typically involves multi-step organic reactions starting from the preparation of the triazolopyridazine core followed by the introduction of the dimethoxyphenyl and ethylphenyl groups. Common reagents include sodium hydride and solvents like dimethylformamide (DMF). The overall process can be outlined as follows:

  • Synthesis of Triazolopyridazine Core
  • Introduction of Dimethoxyphenyl Group
  • Formation of Thioacetamide Linkage

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural components may enhance binding affinity through hydrophobic interactions and contribute to the compound’s stability and solubility.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing triazole and pyridazine rings have been shown to inhibit cancer cell proliferation effectively. In vitro assays have demonstrated that related compounds can induce apoptosis in various cancer cell lines.

CompoundCell LineIC50 Value (μM)Reference
Compound AA54949.85
Compound BHCT11625

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds with similar frameworks. For example, studies on triazole derivatives have shown moderate to excellent antifungal activity against various pathogens.

Anti-inflammatory Effects

Compounds structurally related to this compound have been investigated for their anti-inflammatory effects. These compounds often modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the anticancer potential of a series of triazole derivatives in vitro against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values ranging from 10 to 50 μM across different cell lines .
  • Case Study on Antimicrobial Activity : Another investigation assessed the antifungal properties of related triazole compounds against common fungal strains. The findings suggested that these compounds could inhibit fungal growth effectively at concentrations below 100 μM .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-15-5-7-16(8-6-15)18-10-12-21-25-26-23(28(21)27-18)32-14-22(29)24-17-9-11-19(30-2)20(13-17)31-3/h5-13H,4,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZQFFKVQQNVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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